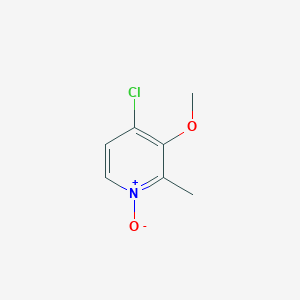

4-Chloro-3-methoxy-2-methylpyridine N-oxide

Description

The exact mass of the compound 4-Chloro-3-methoxy-2-methylpyridine N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-methoxy-2-methylpyridine N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methoxy-2-methylpyridine N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWXMQDRFBLSXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1OC)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408154 | |

| Record name | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122307-41-9 | |

| Record name | Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122307-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122307419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methoxy-2-methylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceuticals. The guide covers its core physicochemical properties, presents a detailed experimental protocol for its synthesis, and illustrates its position within a broader synthetic pathway.

Core Physicochemical Properties

4-Chloro-3-methoxy-2-methylpyridine N-oxide is an organic compound with the chemical formula C₇H₈ClNO₂.[1][2] It serves as a crucial building block in organic synthesis, most notably in the production of proton pump inhibitors like Pantoprazole.[3][4] The compound's physical and chemical characteristics are summarized below.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 122307-41-9 | [1][2][5][6] |

| Molecular Formula | C₇H₈ClNO₂ | [1][2][5][6] |

| Molecular Weight | 173.60 g/mol | [2][6][7] |

| Melting Point | 96-100 °C | [5][6] |

| Boiling Point | 346.2 ± 37.0 °C (Predicted) | [5] |

| pKa | 1.14 | [5] |

| Solubility | Slightly soluble in Water, Methanol, and Ethyl Acetate.[5] Very high solubility in Dichloromethane.[3] | [3][5] |

| Appearance | Solid | [8] |

| Storage | 2°C - 8°C, under inert gas, keep dry. | [9] |

Table 2: Chemical Identifiers

| Identifier Type | Value | Source(s) |

| IUPAC Name | 4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium | [7] |

| InChI | 1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3 | [6][7] |

| InChIKey | TWXMQDRFBLSXFN-UHFFFAOYSA-N | [6][7] |

| SMILES | CC1=--INVALID-LINK--[O-] | [7] |

Role in Pharmaceutical Synthesis

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a critical intermediate in the multi-step synthesis of Pantoprazole, a widely used proton pump inhibitor for treating gastrointestinal diseases.[3][4] The N-oxide functional group is introduced to activate the pyridine ring for subsequent reactions. The general synthetic workflow highlights its central position.

Caption: Synthetic pathway showing the formation and conversion of the title compound.

Experimental Protocol: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The following is a representative experimental protocol for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide via oxidation, based on methods described in patent literature.[1][3][4] This process is noted for its mild reaction conditions and high yield.

Objective: To synthesize 4-Chloro-3-methoxy-2-methylpyridine N-oxide from 4-chloro-3-methoxy-2-methylpyridine.

Materials:

-

4-chloro-3-methoxy-2-methylpyridine (starting material)

-

Phosphotungstic acid solution (catalyst, e.g., 25% w/w in water)

-

Hydrogen peroxide (oxidant, e.g., 35% w/w solution)

-

Sodium hydroxide solution (for pH adjustment, e.g., 8-15% w/w)

-

Dichloromethane (extraction solvent)

-

Anhydrous Sodium Sulfate (drying agent)

-

Water (for washing)

Workflow Diagram:

Caption: Step-by-step workflow for the synthesis of the title compound.

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.[1][4]

-

Catalyst Addition: Under stirring, slowly add a prepared 25% (w/w) phosphotungstic acid solution. Stir until the mixture is homogeneous.[1][4]

-

Heating and Oxidation: Heat the mixture in a water bath to approximately 87°C. Begin the dropwise addition of 350 parts by weight of a 35% hydrogen peroxide solution.[1][4] Control the addition rate to maintain a steady reaction.

-

Reaction Maintenance: After the addition is complete, maintain the reaction mixture at around 85°C for 5 hours to ensure the reaction goes to completion.[1][4]

-

Work-up:

-

Cool the reaction solution to a temperature between 25-40°C.[3]

-

Carefully adjust the pH of the solution to a range of 7-9 by adding a dilute sodium hydroxide solution. This step also decomposes any excess hydrogen peroxide.[3][4]

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.[3]

-

Combine the organic extracts and wash with water until the aqueous layer is neutral.[3]

-

Dry the dichloromethane layer over anhydrous sodium sulfate.[3]

-

-

Isolation: Remove the dichloromethane by evaporation under reduced pressure at a temperature of 35-45°C to yield the final product, 4-chloro-3-methoxy-2-methylpyridine N-oxide.[3]

This protocol provides a reliable method for producing the title compound with high yield and purity, suitable for subsequent use in pharmaceutical manufacturing.

References

- 1. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Chloro-3-methoxy-2-methylpyridine N-oxide CAS#: 122307-41-9 [m.chemicalbook.com]

- 6. 4-クロロ-3-メトキシ-2-メチルピリジン N-オキシド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide | C7H8ClNO2 | CID 5083929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chloro-3-methoxy-2-methylpyridine N-oxide | CymitQuimica [cymitquimica.com]

- 9. 107512-34-5 CAS MSDS (4-Chloro-3-methoxy-2-methylpyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine N-oxide

CAS Number: 122307-41-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its strategic importance lies in its role as a precursor to key pyridine moieties found in proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in drug development, with a focus on its role in the manufacturing of pantoprazole and rabeprazole.

Chemical and Physical Properties

This section summarizes the key physicochemical data for 4-Chloro-3-methoxy-2-methylpyridine N-oxide.

| Property | Value | Reference(s) |

| CAS Number | 122307-41-9 | [1] |

| Molecular Formula | C₇H₈ClNO₂ | [1] |

| Molecular Weight | 173.6 g/mol | |

| Appearance | Solid | [2] |

| Melting Point | 98 °C | |

| Solubility | Soluble in organic solvents like dichloromethane. | [3] |

| Storage | Store at 2°C - 8°C in a dry place. |

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide is a key step in the production of various pharmaceuticals. The most common method involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine.

Experimental Protocol: Oxidation of 4-chloro-3-methoxy-2-methylpyridine

This protocol is based on a patented industrial synthesis method.[3]

Materials:

-

4-chloro-3-methoxy-2-methylpyridine

-

Phosphotungstic acid solution (used as a catalyst)

-

Hydrogen peroxide (35% aqueous solution)

-

Sodium hydroxide solution (for pH adjustment)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Prepare a phosphotungstic acid solution to act as the catalyst.

-

In a reaction vessel, charge 4-chloro-3-methoxy-2-methylpyridine.

-

Under stirring, slowly add the phosphotungstic acid solution to the reaction vessel.

-

Heat the mixture to 85-90°C.

-

Carefully add 35% hydrogen peroxide dropwise to the reaction mixture while maintaining the temperature. The rate of addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, maintain the reaction mixture at 83-88°C for 5-10 hours to ensure the completion of the oxidation.

-

Cool the reaction mixture and adjust the pH to 7-9 using a sodium hydroxide solution to neutralize the acidic catalyst and decompose any excess hydrogen peroxide.

-

Extract the product, 4-chloro-3-methoxy-2-methylpyridine N-oxide, from the aqueous solution using dichloromethane.

-

Wash the organic extract with water until neutral.

-

Dry the dichloromethane extract over anhydrous sodium sulfate.

-

Evaporate the dichloromethane under reduced pressure to obtain the solid 4-chloro-3-methoxy-2-methylpyridine N-oxide.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide.

Applications in Drug Development

The primary and most significant application of 4-chloro-3-methoxy-2-methylpyridine N-oxide is as a pivotal intermediate in the synthesis of proton pump inhibitors.

Role in the Synthesis of Pantoprazole

Pantoprazole is a widely prescribed medication for the treatment of erosive esophagitis and other conditions caused by excess stomach acid. 4-Chloro-3-methoxy-2-methylpyridine N-oxide is a key starting material for the synthesis of the pyridine moiety of pantoprazole.[4][5]

The synthesis involves the conversion of 4-chloro-3-methoxy-2-methylpyridine N-oxide to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which is then condensed with 5-(difluoromethoxy)-2-mercaptobenzimidazole to form the pantoprazole sulfide. A final oxidation step yields pantoprazole.[4]

Diagram of the Pantoprazole Synthesis Pathway:

References

Navigating the Solubility Landscape of 4-Chloro-3-methoxy-2-methylpyridine N-oxide: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Chloro-3-methoxy-2-methylpyridine N-oxide (CAS No. 1347253-52-9), a key intermediate in the synthesis of prominent pharmaceutical compounds such as pantoprazole and rabeprazole. This document is intended for researchers, scientists, and professionals in the field of drug development, providing essential data on its solubility in various organic solvents, alongside detailed experimental protocols.

Introduction

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a crucial building block in the synthesis of several proton pump inhibitors. Its solubility in different solvents is a critical parameter for process optimization, purification, and formulation development. This guide consolidates the available solubility data and provides methodologies for its determination, aiming to facilitate research and development efforts involving this compound.

Solubility Profile

Currently, detailed quantitative solubility data for 4-Chloro-3-methoxy-2-methylpyridine N-oxide in a wide range of organic solvents is not extensively published. However, based on available literature, including patents and chemical data sheets, a qualitative solubility profile has been compiled.

Table 1: Qualitative Solubility of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

| Solvent | Solubility Description | Source |

| Dichloromethane | Very High | [1] |

| Water | Insoluble | [1] |

| Water | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

| Ethyl Acetate | Slightly Soluble | [2] |

Note: The conflicting reports on water solubility ("Insoluble" vs. "Slightly Soluble") highlight the need for standardized experimental determination.

Based on its chemical structure—a polar pyridine N-oxide with chloro and methoxy substitutions—it is anticipated to exhibit favorable solubility in polar aprotic and some polar protic solvents.

Experimental Protocols

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The following is a representative experimental protocol for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, adapted from patent literature.[1]

Materials:

-

4-Chloro-3-methoxy-2-methylpyridine

-

Phosphotungstic acid solution (e.g., 20% w/v in water)

-

Hydrogen peroxide (e.g., 35% w/v)

-

Sodium hydroxide solution (e.g., 15% w/v)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a suitable reaction vessel, charge 4-Chloro-3-methoxy-2-methylpyridine.

-

Under stirring, slowly add the phosphotungstic acid solution.

-

Heat the mixture in a water bath to the desired reaction temperature (e.g., 85-90°C).

-

Add hydrogen peroxide dropwise, maintaining the reaction temperature.

-

After the addition is complete, maintain the reaction mixture at the set temperature for several hours to ensure complete conversion.

-

Cool the reaction mixture to room temperature (e.g., 25°C).

-

Adjust the pH of the solution to 7-9 using the sodium hydroxide solution to neutralize the acidic catalyst and decompose excess hydrogen peroxide.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with water until the aqueous layer is neutral.

-

Dry the dichloromethane layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the dichloromethane under reduced pressure to yield 4-Chloro-3-methoxy-2-methylpyridine N-oxide as a solid product.

General Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a standard approach.

Materials:

-

4-Chloro-3-methoxy-2-methylpyridine N-oxide (purified solid)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Vials

Procedure:

-

Add an excess amount of solid 4-Chloro-3-methoxy-2-methylpyridine N-oxide to a series of vials.

-

Pipette a known volume or mass of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm filter into a pre-weighed vial.

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

-

Weigh the vial with the dried solid.

-

Calculate the solubility in terms of g/L or mg/mL.

Visualizing the Synthesis Workflow

The synthesis and purification process described in section 3.1 can be visualized as a logical workflow.

Caption: Synthesis and Purification Workflow for 4-Chloro-3-methoxy-2-methylpyridine N-oxide.

Conclusion

While quantitative solubility data for 4-Chloro-3-methoxy-2-methylpyridine N-oxide remains to be fully elucidated in publicly accessible literature, this guide provides a foundational understanding of its solubility characteristics based on available information. The provided experimental protocols for both its synthesis and a general method for solubility determination offer practical tools for researchers. The high solubility in dichloromethane is a key property leveraged in its synthesis and purification. Further quantitative studies would be highly beneficial to the scientific community, enabling more precise control over processes involving this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the pharmaceutical industry, notably in the synthesis of the proton pump inhibitor Pantoprazole.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide primarily involves two key stages: the formation of the substituted pyridine ring, 4-Chloro-3-methoxy-2-methylpyridine, and its subsequent N-oxidation.

Synthesis of the Precursor: 4-Chloro-3-methoxy-2-methylpyridine

Two main pathways for the synthesis of the immediate precursor, 4-Chloro-3-methoxy-2-methylpyridine, have been reported:

-

From 3-Methoxy-2-methyl-4(1H)-pyridone: This method involves the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone using a chlorinating agent such as phosphorus oxychloride. The reaction is typically carried out by refluxing the starting material in phosphorus oxychloride, followed by concentration and purification to yield the desired product.[3]

-

From Maltol: A multi-step synthesis starting from maltol is also described. This route involves a sequence of reactions including methylation, amination, and finally chlorination to afford 4-Chloro-3-methoxy-2-methylpyridine.[1][2]

N-Oxidation to 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The final and critical step is the N-oxidation of 4-Chloro-3-methoxy-2-methylpyridine. Two primary methods for this transformation are documented:

-

Peracetic Acid Oxidation: An older method utilizes peracetic acid, generated in-situ from the reaction of hydrogen peroxide and glacial acetic acid. While effective, this method is considered hazardous due to the explosive and highly reactive nature of peracetic acid, making it challenging for large-scale industrial production.[1][2]

-

Catalytic Oxidation with Hydrogen Peroxide: A more modern, safer, and environmentally friendly approach employs hydrogen peroxide as the oxidant in the presence of a catalyst. A prominent example is the use of a phosphotungstic acid solution.[1][4][5] This method offers mild reaction conditions, high yields, and avoids the formation of hazardous by-products and acidic waste.[1][4]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide using the phosphotungstic acid catalyzed method, based on patent literature.[1][4][5]

Materials:

-

4-Chloro-3-methoxy-2-methylpyridine

-

Phosphotungstic acid

-

35% Hydrogen peroxide solution

-

Sodium hydroxide solution (12% w/w)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Deionized water (neutral or weakly acidic)

Procedure:

-

Catalyst Preparation: Prepare a 25% (w/w) phosphotungstic acid solution by dissolving 12 parts by weight of phosphotungstic acid in weakly acidic water.[4]

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, charge 220 parts by weight of 4-Chloro-3-methoxy-2-methylpyridine.[4]

-

Addition of Catalyst: Slowly add the prepared phosphotungstic acid solution to the reaction vessel under stirring until completely mixed.[4]

-

Heating: Heat the mixture in a water bath to a temperature of 87°C.[4]

-

Oxidant Addition: Gradually add 350 parts by weight of a 35% hydrogen peroxide solution dropwise at a rate of approximately 60 parts by weight per hour.[4]

-

Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 85°C for 5 hours.[4][5]

-

Work-up:

-

Isolation: Evaporate the dichloromethane under reduced pressure at a temperature of 35-45°C to obtain the final product, 4-Chloro-3-methoxy-2-methylpyridine N-oxide.[1]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the phosphotungstic acid catalyzed synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide.

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-3-methoxy-2-methylpyridine | [1][4] |

| Oxidizing Agent | 35% Hydrogen Peroxide | [4] |

| Catalyst | Phosphotungstic Acid Solution (20-30%) | [1][4] |

| Reaction Temperature | 85 - 90°C | [4][5] |

| Reaction Time | 5 hours | [4][5] |

| Yield | 95% | [5] |

| Final Product Purity | High (determined by HPLC) | [5] |

Process Visualization

The following diagrams illustrate the key synthetic pathway and experimental workflow for the preparation of 4-Chloro-3-methoxy-2-methylpyridine N-oxide.

Caption: Synthetic pathway from Maltol to the final product.

Caption: Experimental workflow for the N-oxidation step.

References

- 1. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 2. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine N-oxide: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a key heterocyclic building block in organic synthesis, most notably recognized for its critical role as an intermediate in the manufacture of the proton pump inhibitor (PPI) Pantoprazole.[1] This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, tailored for professionals in chemical research and drug development.

Physicochemical Properties

Below is a summary of the key physicochemical properties of 4-Chloro-3-methoxy-2-methylpyridine N-oxide.

| Property | Value | Reference |

| CAS Number | 122307-41-9 | [2][3] |

| Molecular Formula | C₇H₈ClNO₂ | [2][3] |

| Molecular Weight | 173.60 g/mol | [2][3] |

| Melting Point | 96-100 °C | [3] |

| Appearance | Solid | |

| Assay | ≥97% |

Discovery and History

The discovery of 4-Chloro-3-methoxy-2-methylpyridine N-oxide is intrinsically linked to the development of the anti-ulcer drug Pantoprazole by the German pharmaceutical company Byk Gulden (now part of Takeda) in the 1980s. The research program that led to Pantoprazole began in 1980, with the successful synthesis of the parent drug in 1985.[1]

4-Chloro-3-methoxy-2-methylpyridine N-oxide emerged as a crucial intermediate in the multi-step synthesis of Pantoprazole. The overall synthetic strategy involves the coupling of a substituted benzimidazole moiety with a pyridine derivative. 4-Chloro-3-methoxy-2-methylpyridine N-oxide serves as the precursor to the substituted pyridine portion of the final Pantoprazole molecule. Its development was driven by the need for a stable and reactive intermediate that would allow for the efficient construction of the target drug.

Synthetic Pathways

The synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide begins with its non-oxidized precursor, 4-chloro-3-methoxy-2-methylpyridine. The critical step is the N-oxidation of the pyridine ring. Two primary methods for this transformation have been documented: a traditional approach using peracetic acid and a more modern, efficient method employing a phosphotungstic acid catalyst.

Overall Synthetic Workflow

Caption: A high-level overview of the synthesis.

Method 1: Traditional Synthesis via Peracetic Acid

The older, traditional method for the N-oxidation involves the in-situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid. This peracid then oxidizes the nitrogen atom of the pyridine ring. However, this method is known to be hazardous due to the potential for exothermic reactions and the formation of unstable peroxide species. It also typically results in lower yields and generates significant acidic waste.

Caption: Workflow of the peracetic acid method.

Method 2: Improved Synthesis with Phosphotungstic Acid Catalyst

A significant improvement in the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide involves the use of a phosphotungstic acid catalyst with hydrogen peroxide.[1] This method offers several advantages, including milder reaction conditions, higher yields, improved safety, and a more environmentally friendly profile due to the reduction of acidic waste.[1]

Caption: Workflow of the phosphotungstic acid method.

Experimental Protocols

Synthesis of 4-chloro-3-methoxy-2-methylpyridine (Precursor)

Materials:

-

3-Methoxy-2-methyl-4(1H)-pyridone

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Chloroform

-

Water

-

Potassium carbonate

-

Silica gel for column chromatography

Procedure:

-

Suspend 3-Methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.

-

Reflux the mixture for 10 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.

-

Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.

-

To the resulting oily substance, add chloroform and water, and separate the chloroform layer.

-

Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

-

Combine the chloroform extracts, wash with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine as a light brown oil.

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide (Improved Method)

Materials:

-

4-chloro-3-methoxy-2-methylpyridine

-

Phosphotungstic acid

-

35% Hydrogen peroxide (H₂O₂)

-

Sodium hydroxide solution (e.g., 12% w/v)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

Prepare a 25% (w/v) solution of phosphotungstic acid in weakly acidic water.[4]

-

In a reaction vessel equipped with a stirrer and a dropping funnel, charge 4-chloro-3-methoxy-2-methylpyridine.[4]

-

Slowly add the phosphotungstic acid solution to the reaction vessel with stirring until completely mixed.[4]

-

Heat the mixture in a water bath to 85-87 °C.[4]

-

Add 35% hydrogen peroxide dropwise over a period of time (e.g., at a rate of approximately 60 parts by weight per hour for a 220 parts by weight batch of the starting material).[4]

-

Maintain the reaction temperature at 85 °C for 5 hours.[4]

-

After the reaction is complete, cool the mixture to 30 °C.[4]

-

Adjust the pH of the reaction mixture to 7-9 with a dilute sodium hydroxide solution to decompose any excess hydrogen peroxide.[4]

-

Extract the product with dichloromethane.[4]

-

Wash the organic extract with water until neutral.[4]

-

Dry the dichloromethane extract over anhydrous sodium sulfate.[4]

-

Evaporate the dichloromethane under reduced pressure (e.g., at 35-45 °C and 0.06-0.08 MPa) to yield 4-Chloro-3-methoxy-2-methylpyridine N-oxide.[4]

Spectroscopic Data

Detailed spectroscopic data for 4-Chloro-3-methoxy-2-methylpyridine N-oxide is not widely available in peer-reviewed literature. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the methyl protons, methoxy protons, and two aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing N-oxide group and the chloro and methoxy substituents.

-

¹³C NMR: Resonances for the seven carbon atoms, including the methyl carbon, the methoxy carbon, and the five carbons of the pyridine ring. The carbons attached to the nitrogen and chlorine atoms would show characteristic shifts.

-

IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and a strong band corresponding to the N-O stretching vibration.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of substituents such as the methyl, methoxy, and chloro groups.

Application in Drug Development

The primary application of 4-Chloro-3-methoxy-2-methylpyridine N-oxide is as a key intermediate in the synthesis of Pantoprazole.[1] The N-oxide functionality is crucial for the subsequent chemical transformations that lead to the final drug substance.

Role in Pantoprazole Synthesis

The synthesis of Pantoprazole involves the coupling of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. 4-Chloro-3-methoxy-2-methylpyridine N-oxide is a precursor to the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride fragment. The N-oxide is typically rearranged and further functionalized to introduce the chloromethyl group at the 2-position and a methoxy group at the 4-position of the pyridine ring.

Caption: The role of the title compound in Pantoprazole synthesis.

Conclusion

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a vital chemical intermediate with a well-established history in the pharmaceutical industry. Its synthesis has evolved from hazardous and lower-yielding traditional methods to safer and more efficient catalytic processes. A thorough understanding of its properties, history, and synthesis is essential for chemists and researchers involved in the development and manufacturing of Pantoprazole and potentially other novel therapeutics. Further research into the detailed spectroscopic characterization of this compound would be a valuable contribution to the field.

References

role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide in Pantoprazole synthesis

An In-depth Technical Guide on the Role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide in Pantoprazole Synthesis

Introduction

Pantoprazole is a widely used proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders such as peptic ulcers and reflux esophagitis.[1][2][3] The synthesis of this complex molecule involves a multi-step process requiring precise control over reaction conditions and the use of specific intermediates. One of the most critical intermediates in the industrial preparation of Pantoprazole is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4][5] The synthesis of this key fragment, in turn, relies on a pivotal precursor: 4-Chloro-3-methoxy-2-methylpyridine N-oxide . This guide provides a detailed technical overview of the synthesis of this N-oxide and its fundamental role in the subsequent formation of the pyridine moiety required for the final Pantoprazole molecule.

The Strategic Importance of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The synthesis of Pantoprazole involves the condensation of two primary heterocyclic structures: a benzimidazole moiety and a pyridine moiety.[2][6] 4-Chloro-3-methoxy-2-methylpyridine N-oxide is the key intermediate in the synthesis pathway that ultimately yields the required pyridine component, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

The overall synthetic strategy, starting from maltol, is outlined below. The N-oxide formation is a crucial step that facilitates subsequent functionalization of the pyridine ring.

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The preparation of the N-oxide is achieved through the oxidation of its precursor, 4-chloro-3-methoxy-2-methylpyridine. A common and efficient method employs hydrogen peroxide as the oxidant in the presence of a phosphotungstic acid catalyst.[4][5] This method is favored for its mild reaction conditions, high yield, and improved safety profile compared to using strong peroxy acids.[5]

The workflow for this key oxidation step is detailed below.

Quantitative Data for N-oxide Synthesis

The following table summarizes quantitative data from representative examples found in patent literature.[4][5]

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | 250 parts by weight | 220 parts by weight | 200 parts by weight |

| (4-chloro-3-methoxy-2-methylpyridine) | |||

| Catalyst Solution | 10 parts P.A. in water (20% w/w) | 12 parts P.A. in water (25% w/w) | 13 parts P.A. in water (30% w/w) |

| Oxidant | 300 parts by weight (35% H₂O₂) | 350 parts by weight (35% H₂O₂) | 380 parts by weight (35% H₂O₂) |

| Reaction Temperature | 90°C (initial), 83°C (hold) | 87°C (initial), 85°C (hold) | 85°C (initial), 88°C (hold) |

| Reaction Time | 5 hours | 5 hours | 10 hours |

| pH Adjustment | 7-9 with NaOH solution | 7-9 with NaOH solution | 7-9 with NaOH solution |

| Yield | High | High | High |

P.A. = Phosphotungstic Acid

Experimental Protocol for N-oxide Synthesis

This protocol is a generalized procedure based on published methods.[4][5]

-

Catalyst Preparation: Dissolve 10 parts by weight of phosphotungstic acid in neutral water to obtain a 20% (w/w) solution.

-

Reaction Setup: In a suitable reaction vessel, charge 250 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.

-

Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reaction vessel under stirring until completely mixed.

-

Heating: Heat the mixture in a water bath to a temperature of 90°C.

-

Oxidant Addition: Begin the dropwise addition of 300 parts by weight of 35% hydrogen peroxide. The rate of addition should be controlled (e.g., 50 parts by weight/hour).

-

Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 83°C for 5 hours.

-

Quenching and pH Adjustment: Cool the reaction mixture to 30°C. Slowly add a 12% (w/w) aqueous solution of sodium hydroxide to adjust the pH to between 7 and 9, which decomposes any excess hydrogen peroxide.

-

Extraction: Extract the product from the aqueous solution using dichloromethane.

-

Washing and Drying: Wash the organic extract with water until neutral. Dry the dichloromethane layer over anhydrous sodium sulfate (Na₂SO₄).

-

Isolation: Remove the dichloromethane by evaporation under reduced pressure to yield the final product, 4-chloro-3-methoxy-2-methylpyridine N-oxide.

Conversion to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

The N-oxide is not directly used in the final condensation. Instead, it undergoes a series of transformations to install the necessary functional groups. This pathway leverages the N-oxide to activate the pyridine ring for subsequent reactions.

-

Methoxylation: The chloro group at the 4-position is replaced by a methoxy group. This is typically achieved by reacting the N-oxide with sodium methoxide.[5]

-

Rearrangement (Isomerization): The N-oxide is reacted with an agent like acetic anhydride. This step results in a rearrangement that introduces a functional group (acetoxy) onto the methyl group at the 2-position.[7]

-

Hydrolysis: The resulting acetoxylated compound is hydrolyzed in an alkaline medium to yield the corresponding carbinol (2-hydroxymethyl-3,4-dimethoxypyridine).[7]

-

Chlorination: The final step involves reacting the carbinol with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce the target intermediate, 2-chloromethyl-3,4-dimethoxypyridine, which is then typically isolated as its hydrochloride salt.[7]

Experimental Protocol for Rearrangement and Chlorination

The following is a representative protocol for the conversion of the N-oxide derivative to the final chlorinated intermediate.[7]

-

Acetoxylation: Mix acetic anhydride (3.5 eq) with 4-dimethylaminopyridine (0.1 eq) and heat to 65-70°C. Slowly add 2-methyl-3-methoxy-4-chloropyridine N-oxide (1 eq) over approximately 70 minutes, maintaining the temperature. The reaction is exothermic. Hold the temperature for an additional 2.5 hours.

-

Hydrolysis: Cool the mixture below 65°C and gradually add methanol to hydrolyze the excess acetic anhydride.

-

Chlorination: The resulting carbinol (not isolated) is then reacted with thionyl chloride in the presence of N,N-dimethylformamide to yield the final product.

Conclusion

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a cornerstone intermediate in the industrial synthesis of Pantoprazole. Its formation via a controlled oxidation reaction is a critical step that enables the subsequent, regioselective introduction of a methoxy group at the 4-position and the functionalization of the 2-methyl group. The stability and reactivity of the N-oxide make it an ideal precursor for constructing the complex 2-chloromethyl-3,4-dimethoxypyridine hydrochloride moiety, which is essential for the final condensation step to form the Pantoprazole backbone. Understanding the synthesis and subsequent transformations of this N-oxide is therefore fundamental for professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

- 1. CN102796021B - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102796021A - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide - Google Patents [patents.google.com]

- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 6. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2002028852A1 - A process for the preparation of pantoprazole and intermediates therefor - Google Patents [patents.google.com]

The N-Oxide Group in Substituted Pyridines: A Gateway to Enhanced Reactivity and Novel Functionalities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, transforming it from a relatively electron-deficient heterocycle into a versatile platform for a wide array of chemical transformations. This modification not only enhances the reactivity of the pyridine core towards both electrophilic and nucleophilic substitution but also opens up unique reaction pathways, making pyridine N-oxides invaluable intermediates in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the reactivity of the N-oxide group in substituted pyridines, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.

Electronic Nature and General Reactivity of Pyridine N-Oxides

The N-oxide group, with its formal positive charge on the nitrogen and negative charge on the oxygen, exerts a profound influence on the electron distribution within the pyridine ring. This is best understood through its resonance structures, which illustrate the dual nature of the N-oxide group. It acts as an electron-donating group through resonance, increasing the electron density at the C2, C4, and C6 positions, thereby activating the ring towards electrophilic attack at these positions. Conversely, the inductive effect of the positively charged nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C3 and C5 positions. This dual electronic influence makes pyridine N-oxides more reactive than pyridine itself towards both electrophilic and nucleophilic reagents.[1][2][3]

The increased reactivity towards electrophiles is particularly significant, as the parent pyridine ring is notoriously unreactive in electrophilic aromatic substitution reactions. The N-oxide group facilitates these reactions, allowing for the introduction of a variety of functional groups onto the pyridine ring. Subsequently, the N-oxide can be readily removed through deoxygenation, providing access to substituted pyridines that are otherwise difficult to synthesize.[1]

Furthermore, the N-oxide oxygen itself can act as a nucleophile, participating in a range of reactions, and the adjacent positions are activated for various transformations, including rearrangements and cross-coupling reactions. This multifaceted reactivity profile makes substituted pyridine N-oxides powerful tools in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[4]

Key Reactions of Substituted Pyridine N-Oxides

The enhanced and often unique reactivity of substituted pyridine N-oxides has been exploited in a multitude of synthetic transformations. This section details some of the most important reactions, providing quantitative data on the influence of substituents and detailed experimental protocols for their execution.

Electrophilic Substitution

As mentioned, the N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C4 position. The regioselectivity is influenced by both electronic and steric factors.

Nitration of pyridine N-oxides is a synthetically useful reaction that typically occurs at the 4-position. The reaction is generally carried out using a mixture of fuming nitric acid and sulfuric acid.

Table 1: Effect of Substituents on the Nitration of Pyridine N-Oxides

| Substituent | Position | Product(s) (Yield %) | Reference |

| H | - | 4-Nitro (90%) | J. Am. Chem. Soc. 1951, 73, 3470-3472 |

| 2-Methyl | 2 | 4-Nitro (85%) | J. Org. Chem. 1962, 27, 3351-3353 |

| 3-Methyl | 3 | 4-Nitro (92%) | J. Org. Chem. 1962, 27, 3351-3353 |

| 2-Chloro | 2 | 4-Nitro (78%) | Rec. Trav. Chim. Pays-Bas 1952, 71, 781-789 |

| 3-Bromo | 3 | 4-Nitro (88%) | J. Chem. Soc. 1955, 2836-2840 |

Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide

To a stirred solution of pyridine N-oxide (10.0 g, 0.105 mol) in concentrated sulfuric acid (40 mL) at 0 °C, fuming nitric acid (d=1.5, 15 mL) is added dropwise, maintaining the temperature below 10 °C. The mixture is then heated at 90 °C for 2 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice (200 g). The resulting solution is neutralized with solid sodium carbonate until pH 8. The precipitated product is collected by filtration, washed with cold water, and dried to afford 4-nitropyridine N-oxide as a yellow solid. Yield: 13.2 g (90%).

Nucleophilic Substitution

The electron-withdrawing nature of the N-oxide group, particularly when protonated or activated, renders the C2 and C4 positions susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles.

Pyridine N-oxides can be converted to 2- and 4-halopyridines using various halogenating agents. A common method involves the use of phosphorus oxychloride (POCl₃) to generate 2- and 4-chloropyridines.[1][5][6][7][8]

Table 2: Chlorination of Substituted Pyridine N-Oxides with POCl₃

| Substituent | Position | Product(s) (Yield %) | Reference |

| H | - | 2-Chloro (65%), 4-Chloro (15%) | J. Am. Chem. Soc. 1953, 75, 4329-4331 |

| 3-Methyl | 3 | 2-Chloro-3-methyl (70%) | J. Org. Chem. 1962, 27, 3351-3353 |

| 4-Methyl | 4 | 2-Chloro-4-methyl (80%) | J. Chem. Soc. 1957, 1918-1922 |

| 4-Nitro | 4 | 2-Chloro-4-nitro (90%) | Rec. Trav. Chim. Pays-Bas 1952, 71, 781-789 |

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-oxide [5][6]

A mixture of pyridine N-oxide (19.0 g, 0.2 mol) and phosphorus oxychloride (61.2 g, 0.4 mol) is heated at 110 °C for 3 hours. After cooling, the reaction mixture is poured cautiously onto crushed ice (300 g). The solution is made strongly alkaline (pH > 10) with concentrated sodium hydroxide solution while cooling in an ice bath. The mixture is then extracted with diethyl ether (3 x 100 mL). The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by distillation. The residue is distilled under reduced pressure to give 2-chloropyridine. Yield: 14.7 g (65%).

Boekelheide Rearrangement

The Boekelheide rearrangement is a synthetically valuable reaction of 2-alkylpyridine N-oxides with acetic anhydride or trifluoroacetic anhydride, which leads to the formation of 2-(1-acetoxyalkyl)pyridines. These products can be readily hydrolyzed to the corresponding 2-(1-hydroxyalkyl)pyridines.[6][9][10] The reaction proceeds through a[6][6]-sigmatropic rearrangement.[9]

Table 3: Boekelheide Rearrangement of Substituted 2-Picoline N-Oxides

| Substituent on Ring | Product (after hydrolysis) (Yield %) | Reference |

| H | 2-Pyridylcarbinol (75%) | J. Am. Chem. Soc. 1954, 76, 1286-1291 |

| 4-Methyl | (4-Methyl-2-pyridyl)carbinol (82%) | J. Org. Chem. 1962, 27, 3351-3353 |

| 5-Ethyl | (5-Ethyl-2-pyridyl)carbinol (78%) | J. Med. Chem. 1985, 28, 1533-1536 |

Experimental Protocol: Boekelheide Rearrangement of 2-Methylpyridine N-oxide [11]

A solution of 2-methylpyridine N-oxide (10.9 g, 0.1 mol) in acetic anhydride (50 mL) is heated at reflux for 2 hours. The excess acetic anhydride is removed by distillation under reduced pressure. The residue is then treated with a 10% aqueous solution of sodium hydroxide (100 mL) and heated at reflux for 1 hour to hydrolyze the acetate ester. After cooling, the solution is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 2-pyridinemethanol as a colorless oil. Yield: 8.2 g (75%).

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows discussed in this guide.

Caption: Electrophilic nitration of pyridine N-oxide.

Caption: Nucleophilic chlorination of pyridine N-oxide.

Caption: Mechanism of the Boekelheide Rearrangement.

Role in Drug Development: The GABA-A Receptor Signaling Pathway

The pyridine N-oxide motif is present in a number of biologically active molecules and approved drugs. One notable example is chlordiazepoxide, the first benzodiazepine, which contains a diazepine N-oxide. Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][12][13][14][15][16]

The binding of benzodiazepines to a specific site on the GABA-A receptor allosterically increases the affinity of GABA for its binding site. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.[7][12][13]

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

The N-oxide group is a powerful tool for modulating the reactivity of the pyridine ring. Its ability to activate the ring towards both electrophilic and nucleophilic substitution, coupled with the ease of its subsequent removal, provides a versatile strategy for the synthesis of a wide range of substituted pyridines. The unique rearrangements and other transformations that pyridine N-oxides undergo further expand their synthetic utility. For researchers in drug development, the pyridine N-oxide moiety not only serves as a key synthetic handle but can also be an integral part of the pharmacophore, as exemplified by its role in modulating the activity of the GABA-A receptor. A thorough understanding of the reactivity of substituted pyridine N-oxides is therefore essential for any scientist working in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. PREPARATION OF 2-CHLOROPYRIDINE | Semantic Scholar [semanticscholar.org]

- 6. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 7. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. What is the mechanism of Chlordiazepoxide? [synapse.patsnap.com]

- 13. Chlordiazepoxide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Chlordiazepoxide | Chlordiazepoxide for detox treatment | UKAT [ukat.co.uk]

- 15. Chlordiazepoxide - Wikipedia [en.wikipedia.org]

- 16. chlordiazepoxide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a critical intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor pantoprazole. A thorough understanding of its chemical reactivity, specifically the location of its electrophilic and nucleophilic sites, is paramount for optimizing synthetic routes and developing novel derivatives. This technical guide provides a comprehensive analysis of the electronic properties and reactivity of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, supported by established principles of pyridine N-oxide chemistry, detailed experimental protocols for its synthesis, and a discussion of its role in pharmaceutical manufacturing.

Introduction

Pyridine N-oxides are a fascinating class of heterocyclic compounds characterized by a coordinate covalent bond between the nitrogen atom of the pyridine ring and an oxygen atom. This N-oxide functionality significantly alters the electronic distribution within the aromatic ring, rendering it susceptible to a range of chemical transformations. Unlike their parent pyridines, which are generally resistant to electrophilic attack and susceptible to nucleophilic attack at the 2-, 4-, and 6-positions, pyridine N-oxides exhibit enhanced reactivity towards both electrophiles and nucleophiles at these same positions.

This guide focuses on the specific reactivity of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a highly substituted pyridine N-oxide of significant industrial importance. By examining the interplay of the N-oxide group and the various substituents on the pyridine ring, we can delineate the molecule's primary sites for electrophilic and nucleophilic attack.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of 4-Chloro-3-methoxy-2-methylpyridine N-oxide is governed by the electronic effects of its substituents and the inherent properties of the pyridine N-oxide core.

Nucleophilic Sites

The primary nucleophilic sites of 4-Chloro-3-methoxy-2-methylpyridine N-oxide are the N-oxide oxygen atom and the electron-rich positions of the pyridine ring.

-

N-Oxide Oxygen: The oxygen atom of the N-oxide group is inherently nucleophilic and readily attacks electrophiles. This initial reaction is often the first step in many transformations of pyridine N-oxides.

-

Pyridine Ring (Positions C2, C4, C6): The N-oxide group, through resonance, can donate electron density to the pyridine ring, particularly at the ortho (C2, C6) and para (C4) positions. This increased electron density makes these positions susceptible to attack by electrophiles. In the case of 4-Chloro-3-methoxy-2-methylpyridine N-oxide:

-

C6 (unsubstituted): This position is activated towards electrophilic attack.

-

C4 (chloro-substituted): The electron-donating effect of the N-oxide and the activating, ortho-, para-directing methoxy group at C3 enhance the electron density at this position, making it a target for electrophiles.

-

C2 (methyl-substituted): The methyl group is an activating group, and this position is also activated by the N-oxide and the methoxy group. However, it may be subject to steric hindrance.

-

Electrophilic Sites

The primary electrophilic sites of 4-Chloro-3-methoxy-2-methylpyridine N-oxide are the carbon atoms at the 2-, 4-, and 6-positions of the pyridine ring. The electron-withdrawing inductive effect of the positively charged nitrogen atom makes these positions electron-deficient and thus susceptible to nucleophilic attack.

-

C4 (chloro-substituted): This is a prominent electrophilic site. The chloro substituent is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

-

C6 (unsubstituted): This position is also an electrophilic site, open to nucleophilic attack.

-

C2 (methyl-substituted): While electronically an electrophilic site, nucleophilic attack here might be sterically hindered by the adjacent methyl group.

The reactivity of the N-oxide group itself can be harnessed to enhance the electrophilicity of the ring. For instance, reaction with reagents like phosphorus oxychloride (POCl3) can convert the N-oxide into a good leaving group, facilitating nucleophilic substitution.

Quantitative Reactivity Data (Analogous Systems)

| Site | Predicted Reactivity | Influencing Factors |

| N-Oxide Oxygen | Highly Nucleophilic | Inherent property of the N-oxide group. |

| C2-position | Electrophilic & Nucleophilic | Activated by N-oxide and methoxy group (nucleophilic attack). Electron-deficient due to nitrogen (electrophilic attack). Potential for steric hindrance from the methyl group. |

| C4-position | Highly Electrophilic | Activated by N-oxide and methoxy group (nucleophilic attack). Highly susceptible to SNAr due to the chloro leaving group. |

| C6-position | Electrophilic & Nucleophilic | Activated by N-oxide (nucleophilic attack). Electron-deficient due to nitrogen (electrophilic attack). Less sterically hindered than the C2 position. |

| Methyl Group (C2) | Potentially Reactive | Can undergo reactions such as rearrangement after activation of the N-oxide, as seen in the synthesis of pantoprazole intermediates. |

Experimental Protocols: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide is a well-established industrial process. The most common method involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine.[1][2]

Oxidation of 4-chloro-3-methoxy-2-methylpyridine

Materials:

-

4-chloro-3-methoxy-2-methylpyridine

-

Hydrogen peroxide (35% solution)

-

Phosphotungstic acid

-

Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of phosphotungstic acid in water is prepared to act as a catalyst.

-

4-chloro-3-methoxy-2-methylpyridine is charged into a reaction vessel.

-

The phosphotungstic acid solution is added to the reaction vessel with stirring.

-

The mixture is heated, and 35% hydrogen peroxide is added dropwise at a controlled rate while maintaining the reaction temperature.

-

After the addition is complete, the reaction mixture is stirred for several hours at the same temperature to ensure complete conversion.

-

The reaction mixture is then cooled, and the pH is adjusted to 7-9 with a sodium hydroxide solution to decompose any excess hydrogen peroxide.

-

The product, 4-Chloro-3-methoxy-2-methylpyridine N-oxide, is extracted from the aqueous layer using dichloromethane.

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.

Quantitative Data from a Representative Patented Procedure:

| Reactant | Amount (parts by weight) |

| 4-chloro-3-methoxy-2-methylpyridine | 220 |

| Phosphotungstic acid | 12 |

| Hydrogen peroxide (35%) | 350 |

| Product Yield | High |

Role in Pharmaceutical Synthesis: The Path to Pantoprazole

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a pivotal intermediate in the multi-step synthesis of pantoprazole. Its specific reactivity is exploited to introduce further functionality required for the final drug molecule. A key transformation involves a rearrangement reaction, often initiated by acetic anhydride, which highlights the nucleophilicity of the N-oxide oxygen and the reactivity of the adjacent methyl group.

The following diagram illustrates a simplified workflow for the conversion of 4-Chloro-3-methoxy-2-methylpyridine N-oxide towards a key pantoprazole precursor.

Caption: Synthetic workflow from 4-Chloro-3-methoxy-2-methylpyridine N-oxide.

Conclusion

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a molecule with a rich and strategically important reactivity profile. The N-oxide functionality, in concert with the substituents on the pyridine ring, creates distinct and predictable sites for both electrophilic and nucleophilic attack. The primary nucleophilic character resides in the N-oxide oxygen and the electron-rich C4 and C6 positions of the ring, while the primary electrophilic character is found at these same carbon positions, particularly the C4 position which is activated for nucleophilic aromatic substitution. A thorough understanding of these reactive sites is essential for professionals in drug development and process chemistry to optimize existing synthetic routes and to design novel molecules with potential therapeutic applications. The detailed experimental protocols and the illustrative synthetic workflow provided herein serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Note and Protocol: Oxidation of 4-chloro-3-methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine, a critical intermediate in the synthesis of the proton pump inhibitor Pantoprazole.[1][2][3] The featured method utilizes hydrogen peroxide as the oxidant, catalyzed by phosphotungstic acid, which offers a safer, more environmentally friendly, and high-yielding alternative to traditional methods employing peracetic acid.[2][3] This protocol is designed for ease of use in laboratory and industrial settings, focusing on operational safety and efficiency.

Introduction

The synthesis of 4-chloro-3-methoxy-2-methylpyridine N-oxide is a crucial step in the manufacturing pathway of Pantoprazole, a widely used medication for the treatment of acid-related gastrointestinal disorders.[1][2][3] Traditional oxidation methods for this transformation often involve the in-situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid.[2][3] However, this approach is fraught with challenges, including highly exothermic and potentially explosive reaction conditions, which are difficult to control on an industrial scale.[2][3] Additionally, the process generates significant acidic waste, posing environmental concerns.[2][3]

The protocol outlined below employs a phosphotungstic acid-catalyzed oxidation with hydrogen peroxide. This method presents a significant improvement by offering milder reaction conditions, enhanced safety, high product yields, and a greener chemical process with no waste acid discharge.[1][2]

Experimental Protocol

This protocol is based on a method that has demonstrated high yields and safety for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine.[1][2][4]

Materials:

-

4-chloro-3-methoxy-2-methylpyridine

-

Phosphotungstic acid

-

35% (w/w) Hydrogen peroxide solution

-

12% (w/w) Sodium hydroxide solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Reaction vessel equipped with a stirrer, thermometer, and dropping funnel

-

Water bath for heating

-

pH meter or pH indicator strips

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: Prepare a 20-30% (w/w) solution of phosphotungstic acid in neutral or weakly acidic deionized water.[1]

-

Reaction Setup: In the reaction vessel, charge the 4-chloro-3-methoxy-2-methylpyridine. With stirring, slowly add the prepared phosphotungstic acid solution.[1]

-

Reaction Execution: Heat the mixture in a water bath to a temperature between 85-90°C.[1] Once the temperature is stable, begin the dropwise addition of 35% hydrogen peroxide solution at a controlled rate.[1]

-

Reaction Monitoring: Maintain the reaction temperature between 83-88°C for approximately 5 hours after the addition of hydrogen peroxide is complete.[1]

-

Work-up:

-

Cool the reaction mixture to 30°C.[2]

-

Slowly add a 12% aqueous solution of sodium hydroxide to adjust the pH of the mixture to between 7 and 9. This step also decomposes any excess hydrogen peroxide.[1][2]

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[1][2]

-

Wash the combined organic extracts with water until the aqueous layer is neutral.[1][2]

-

-

Product Isolation:

-

Filter off the drying agent.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator at a temperature of 35-45°C to yield the final product, 4-chloro-3-methoxy-2-methylpyridine N-oxide.[2]

-

Data Presentation

The following table summarizes quantitative data from various reported examples of this oxidation reaction.

| Parameter | Example 1 | Example 2 | Example 3 |

| Starting Material | 250 parts by weight | 220 parts by weight | 200 parts by weight |

| Phosphotungstic Acid Solution | 10 parts by weight in water (20% soln.) | 12 parts by weight in water (25% soln.) | 13 parts by weight in water (30% soln.) |

| 35% Hydrogen Peroxide | 300 parts by weight | 350 parts by weight | 380 parts by weight |

| Reaction Temperature | 90°C initially, then 83°C | 87°C initially, then 85°C | 85°C initially, then 88°C |

| Reaction Time | 5 hours | 5 hours | 5 hours |

| Product Yield | Not specified | 95% | Not specified |

Data sourced from patent literature.[1][4]

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of 4-chloro-3-methoxy-2-methylpyridine N-oxide.

Reaction Scheme

Caption: The overall chemical transformation for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine.

References

- 1. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 3. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 4. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

experimental procedure for Pantoprazole synthesis using 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Application Note: Synthesis of Pantoprazole from 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantoprazole is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. Its synthesis is a multi-step process involving the condensation of a substituted pyridine derivative with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, followed by a controlled oxidation reaction. This document outlines the experimental procedure for the synthesis of Pantoprazole, commencing with the starting material 4-Chloro-3-methoxy-2-methylpyridine N-oxide. The protocol details the preparation of the key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, and its subsequent reaction to form Pantoprazole.

Overall Synthesis Workflow

The synthesis of Pantoprazole from 4-Chloro-3-methoxy-2-methylpyridine N-oxide can be summarized in the following key stages:

-

Methoxylation: Conversion of 4-Chloro-3-methoxy-2-methylpyridine N-oxide to 3,4-dimethoxy-2-methylpyridine N-oxide.

-

Rearrangement: Isomerization of 3,4-dimethoxy-2-methylpyridine N-oxide to 2-hydroxymethyl-3,4-dimethoxypyridine.

-

Chlorination: Conversion of 2-hydroxymethyl-3,4-dimethoxypyridine to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

-

Condensation: Reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the thioether intermediate.

-

Oxidation: Oxidation of the thioether intermediate to yield Pantoprazole.

Overall workflow for the synthesis of Pantoprazole.

Experimental Protocols

Protocol 1: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

This protocol describes the multi-step conversion of 4-Chloro-3-methoxy-2-methylpyridine N-oxide to the key pyridine intermediate.

Step 1: Synthesis of 3,4-dimethoxy-2-methylpyridine N-oxide [1]

-

A solution of sodium methoxide is prepared by dissolving sodium in methanol.

-

4-Chloro-3-methoxy-2-methylpyridine N-oxide is added to the sodium methoxide solution.

-

The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield 3,4-dimethoxy-2-methylpyridine N-oxide.

Step 2: Synthesis of 2-hydroxymethyl-3,4-dimethoxypyridine [1]

-

3,4-dimethoxy-2-methylpyridine N-oxide is dissolved in acetic anhydride.

-

The mixture is heated to reflux for several hours to facilitate the rearrangement.

-

The excess acetic anhydride is removed by distillation under reduced pressure.

-

The resulting residue is then subjected to hydrolysis by adding an aqueous base (e.g., sodium hydroxide solution) and heating to yield 2-hydroxymethyl-3,4-dimethoxypyridine.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which may be purified by crystallization or chromatography.

Step 3: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride [1][2]

-

2-hydroxymethyl-3,4-dimethoxypyridine is dissolved in an inert solvent such as dichloromethane.

-

The solution is cooled to a low temperature (e.g., -5 to 0 °C).

-

Thionyl chloride is added dropwise to the cooled solution while maintaining the temperature.

-

The reaction mixture is stirred for a few hours at this temperature and then allowed to warm to room temperature.

-

The solvent is evaporated under reduced pressure, and an anhydrous alcohol (e.g., ethanol) is added to the residue.

-

The mixture is cooled to induce crystallization. The resulting solid is collected by filtration, washed with a cold solvent, and dried to afford 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Protocol 2: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole[3]

This intermediate is prepared in a multi-step synthesis starting from 4-hydroxy acetanilide.

-

Difluoromethoxylation: 4-hydroxy acetanilide is reacted with difluoromethylene chloride in the presence of a base (e.g., sodium hydroxide) and a phase transfer catalyst to yield N-[4-(difluoromethoxy)phenyl]acetamide.

-

Nitration: The acetamide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the acetamido group.

-

Hydrolysis: The acetamido group of the nitrated compound is hydrolyzed under basic conditions to yield [4-(difluoromethoxy)-2-nitrophenyl]amine.

-

Reduction: The nitro group is reduced to an amine using a reducing agent such as Raney-Nickel and hydrazine hydrate.

-

Cyclization: The resulting diamine is cyclized with carbon disulfide in a suitable solvent under reflux to form 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.

Protocol 3: Synthesis of Pantoprazole

Step 1: Condensation to form Pantoprazole Sulfide [3][4][5][6]

-

In a reaction vessel, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is dissolved in a suitable solvent (e.g., water, ethanol, or a mixture) containing a base such as sodium hydroxide.

-

A solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable solvent is added slowly to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, which can be monitored by TLC.

-

Upon completion, the product, pantoprazole sulfide, may precipitate or can be extracted into an organic solvent. The crude product is isolated for the next step.

Step 2: Oxidation to Pantoprazole [3][4][5][7]

-

The pantoprazole sulfide intermediate is dissolved or suspended in a suitable solvent, such as dichloromethane or acetic acid.

-

The solution is cooled to a controlled temperature (e.g., 0-10 °C).

-

An oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite) is added portion-wise, maintaining the low temperature.

-

The reaction is stirred until the oxidation is complete, as monitored by TLC or HPLC. Careful monitoring is crucial to avoid over-oxidation to the sulfone byproduct.

-

The reaction is quenched, and the product is isolated by extraction and purification. The crude Pantoprazole can be purified by crystallization from a suitable solvent system.

Final steps in the synthesis of Pantoprazole.

Data Presentation

The following table summarizes the typical yields for the key steps in the synthesis of Pantoprazole. Note that yields can vary based on reaction conditions and scale.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |

| Chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine | 2-hydroxymethyl-3,4-dimethoxypyridine | 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | 82-84 | |

| Overall synthesis of Pantoprazole sodium from intermediates | 5-difluoromethoxy-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride | Pantoprazole sodium | 77.2 | [8] |